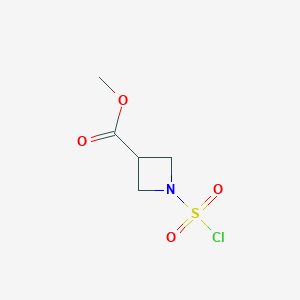

ruthenium(II) chloride CAS No. 944451-29-0](/img/structure/B2510590.png)

Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

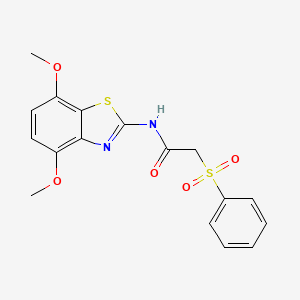

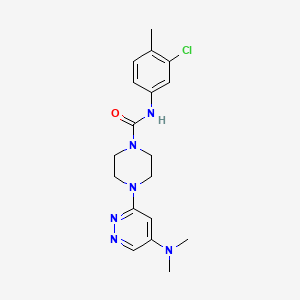

Chloro®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxoleruthenium(II) chloride is a chiral phosphine ligand used for enantioselective synthesis . It is also known as [®-Binap RuCl p-cymene]Cl . The compound is used in the production of homogeneous catalyst technologies .

Synthesis Analysis

The synthesis of this compound involves the reaction of [RuCl2(p-cymene)]2 with (DPPF), where p-cymene is a cycloheptanenated cyclic hydrocarbon and DPPF is Bis(diphenylphosphine) biphenyl .Molecular Structure Analysis

The molecular formula of this compound is C54H46Cl2P2Ru . The empirical formula is [RuCl(p-cymene)®-BINAP]Cl . The molecular weight is 928.88 .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in the synthesis of chiral acid derivatives by asymmetrical hydrogenation of the corresponding (E)-allylic ethers in the preparation of spiro-substituted glutaramide derivatives . It is also used in the asymmetric hydrogenation of halogenated acetophenones to enantioselectively pure halogenated phenyl ethanol derivatives .Physical and Chemical Properties Analysis

The compound is a powder with a red-orange color . The metal content is theoretically 11% . The compound is air sensitive .Scientific Research Applications

Catalytic Applications

Hydrogenation of Ketones : This ruthenium complex serves as an active catalyst precursor for the enantioselective reduction of aryl ketones under mild conditions, producing chiral alcohols with high enantioselectivities. Improvements in the enantioselectivities of the alcohols have been achieved, showing potential in organic synthesis processes (Lorraine et al., 2020).

Homogeneous Asymmetric Hydrogenation : This compound is highly active and enantioselective for the homogeneous asymmetric hydrogenation of certain ketones to produce optically pure alcohols, indicating its potential in stereoselective synthesis (Rane et al., 1996).

Anticancer and Antimicrobial Potential

In Vitro Anticancer Activity : Novel organometallic ruthenium(II) p-cymene complexes based on organophosphorus ligands demonstrated significant in vitro anticancer activity against human breast cancer cell lines. These complexes were more sensitive than cisplatin in some cases, highlighting their potential as anticancer agents (Klaimanee et al., 2021).

Antimicrobial Activity : These ruthenium complexes also exhibited significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus. They also showed notable antifungal activity, suggesting their potential use in treating bacterial and fungal infections (Klaimanee et al., 2021).

Structural and Mechanistic Studies

Complex Formation and Catalytic Activity : Studies on the formation of half-sandwich complexes with this compound have shown how its structural features affect catalytic activities in reactions like hydrogenation. This research provides insights into how the complex can be optimized for various catalytic processes (Venkateswaran et al., 2007).

Mechanistic Investigations : Research into the mechanisms of hydrogenation using ruthenium(II)-arene diphosphine complexes, including this compound, has provided valuable information on the active species involved in these processes. Such studies are crucial for understanding and improving catalytic efficiency (Daguenet et al., 2004).

Mechanism of Action

Target of Action

Similar ruthenium complexes have been studied for their anti-metastatic activities , suggesting that they may target cancer cells.

Mode of Action

It is known that ruthenium complexes can interact with various biomolecules within cells , which could contribute to their observed effects.

Biochemical Pathways

The anti-metastatic activities of similar ruthenium complexes suggest that they may influence pathways related to cell proliferation and migration .

Result of Action

Similar ruthenium complexes have demonstrated anti-metastatic properties , suggesting that they may inhibit the spread of cancer cells.

Action Environment

It is known that the complex is a red-colored, diamagnetic solid , which suggests that its stability and activity may be influenced by factors such as temperature and light exposure.

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride involves the reaction of (R)-(+)-BINAP with ruthenium trichloride to form the corresponding ruthenium complex, which is then reacted with P-cymene and chloroform to yield the final product.", "Starting Materials": [ "(R)-(+)-BINAP", "Ruthenium trichloride", "P-cymene", "Chloroform" ], "Reaction": [ "1. Dissolve (R)-(+)-BINAP in anhydrous dichloromethane.", "2. Add ruthenium trichloride to the solution and stir for 2 hours at room temperature.", "3. Add P-cymene to the reaction mixture and stir for an additional 2 hours.", "4. Slowly add chloroform to the reaction mixture and stir for 4 hours at room temperature.", "5. Filter the resulting solid and wash with diethyl ether to yield Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride." ] } | |

CAS No. |

944451-29-0 |

Molecular Formula |

C51H53Cl2O4P2RuS-3 |

Molecular Weight |

995.9 g/mol |

IUPAC Name |

carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;sulfane;chloride |

InChI |

InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru.H2S/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;;1H2/q;;3*-1;;;+2;/p-2 |

InChI Key |

KZYIXVZUDNCDQM-UHFFFAOYSA-L |

SMILES |

CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.S.[Cl-].Cl[Ru+] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

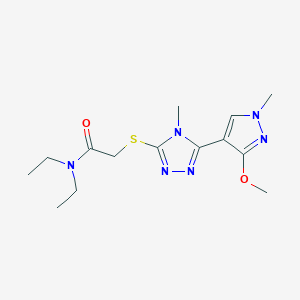

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2510510.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)

![N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2510517.png)

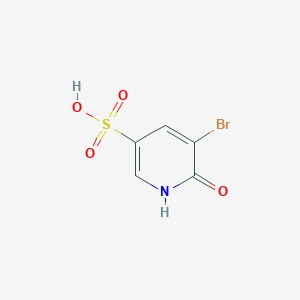

![2-methylsulfanyl-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2510519.png)

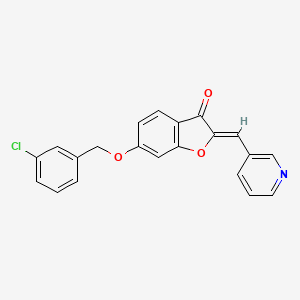

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2510524.png)